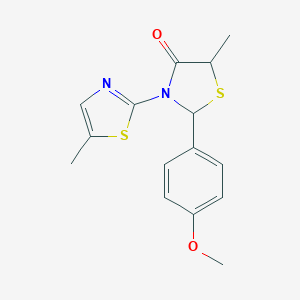![molecular formula C18H26N4O2S B277753 N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B277753.png)
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide, also known as TAK-659, is a small-molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for B-cell malignancies.
Mechanism of Action
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide binds irreversibly to the cysteine residue in the active site of BTK, leading to inhibition of its kinase activity. This prevents downstream signaling through the B-cell receptor pathway, ultimately leading to decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects:
In addition to its effects on B-cells, N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide has also been shown to inhibit the activity of other kinases, including ITK, TXK, and BMX. This may contribute to its broader anti-tumor effects. N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One advantage of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide is its specificity for BTK, which may reduce off-target effects and toxicity. However, its irreversible binding to BTK may also limit its use in certain contexts, such as in patients who may require rapid reversal of its effects. Additionally, the long half-life of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide may complicate dosing and scheduling in clinical trials.
Future Directions
Future research on N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide may focus on its potential as a therapeutic agent in combination with other targeted therapies or chemotherapy. Additionally, further studies may explore its efficacy in other B-cell malignancies, such as Waldenstrom macroglobulinemia and follicular lymphoma. Finally, research may also seek to identify biomarkers that can predict response to N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide, which may help to personalize treatment for patients.
Synthesis Methods
The synthesis of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide involves a multi-step process, starting with the reaction of 4-acetylpiperazine with 2-bromoacetophenone to yield the intermediate 2-(4-acetylpiperazin-1-yl)acetophenone. This compound is then reacted with thiourea to form the thioamide intermediate, which is subsequently reacted with 3-methylbutanoyl chloride to give the final product, N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide.
Scientific Research Applications
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide has also demonstrated synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.
properties
Product Name |
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide |
|---|---|
Molecular Formula |
C18H26N4O2S |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-[[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]-3-methylbutanamide |
InChI |
InChI=1S/C18H26N4O2S/c1-13(2)12-17(24)20-18(25)19-15-6-4-5-7-16(15)22-10-8-21(9-11-22)14(3)23/h4-7,13H,8-12H2,1-3H3,(H2,19,20,24,25) |
InChI Key |
WPVFGWHJTQFGAZ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(Dimethylamino)benzylidene]-5-methyl-1-indanone](/img/structure/B277672.png)
![N-{4-[2-(8-amino-4-quinolinyl)vinyl]phenyl}-N,N-dimethylamine](/img/structure/B277673.png)
![N,N-dimethyl-N-{4-[2-(4-quinazolinyl)vinyl]phenyl}amine](/img/structure/B277674.png)
![N-{4-[2-(1,3-benzothiazol-2-yl)vinyl]-3-chlorophenyl}-N,N-dimethylamine](/img/structure/B277675.png)
![4-[2-(1-Isoquinolinyl)vinyl]phenylamine](/img/structure/B277677.png)
![N-butyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine](/img/structure/B277678.png)

![10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B277682.png)



